1-(1-cyclopropylethyl)-1H-pyrazol-5-amine hydrochloride
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Overview
Description
1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group attached to an ethyl chain, which is further connected to a pyrazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine hydrochloride typically involves multiple steps, starting from readily available precursors One common method involves the reaction of cyclopropyl ethyl ketone with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of robust catalysts and controlled reaction conditions is crucial to achieve the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropylethylamine hydrochloride
- 1-Cyclopropyl-1H-pyrazole
- 1-Cyclopropylethyl-1H-pyrazol-3-amine
Uniqueness
1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine hydrochloride stands out due to its unique combination of a cyclopropyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications, offering advantages such as enhanced stability and specific reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(1-cyclopropylethyl)pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-6(7-2-3-7)11-8(9)4-5-10-11;/h4-7H,2-3,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVAFXNSXMXATI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N2C(=CC=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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